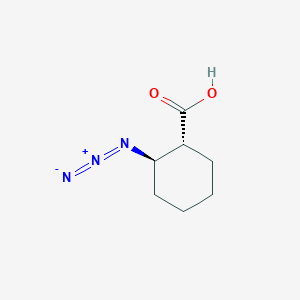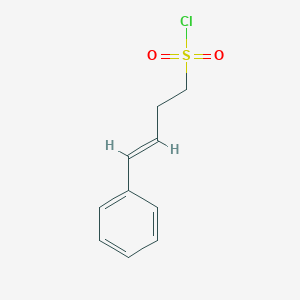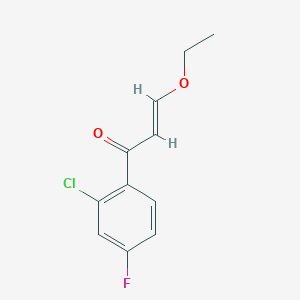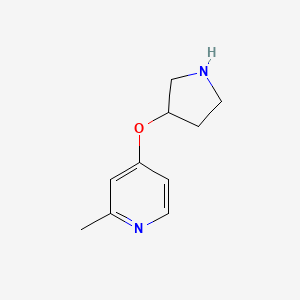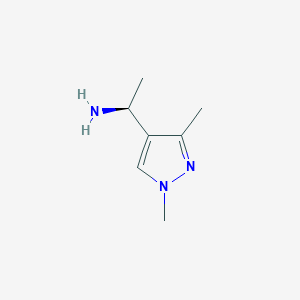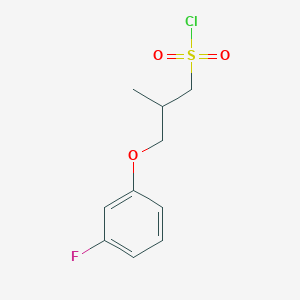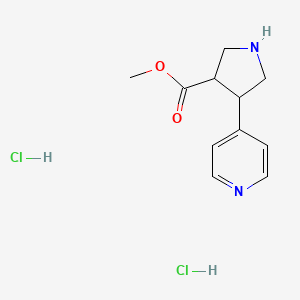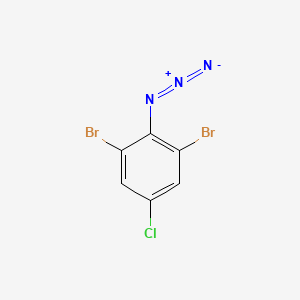
2-Azido-1,3-dibromo-5-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1,3-dibromo-5-chlorobenzene is an organic compound with the molecular formula C6H2Br2ClN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, chlorine, and azide groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-dibromo-5-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dibromo-5-chlorobenzene.
Azidation Reaction: The azide group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 1,3-dibromo-5-chlorobenzene with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
The reaction conditions must be carefully controlled to ensure the selective substitution of the desired hydrogen atom with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-1,3-dibromo-5-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the target product.
Major Products
Aplicaciones Científicas De Investigación
2-Azido-1,3-dibromo-5-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in bioconjugation reactions, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Azido-1,3-dibromo-5-chlorobenzene involves its reactive azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity makes it a valuable tool in molecular labeling and bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-chlorobenzene: Lacks the azide group, making it less reactive in certain applications.
2-Azido-1,3-dibromobenzene: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
2-Azido-1,3-dichlorobenzene: Contains two chlorine atoms instead of bromine, altering its chemical properties.
Uniqueness
2-Azido-1,3-dibromo-5-chlorobenzene is unique due to the presence of both bromine and chlorine atoms along with the azide group. This combination of substituents provides a distinct reactivity profile, making it suitable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C6H2Br2ClN3 |
|---|---|
Peso molecular |
311.36 g/mol |
Nombre IUPAC |
2-azido-1,3-dibromo-5-chlorobenzene |
InChI |
InChI=1S/C6H2Br2ClN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
Clave InChI |
WQVIYKWWCKEPJR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


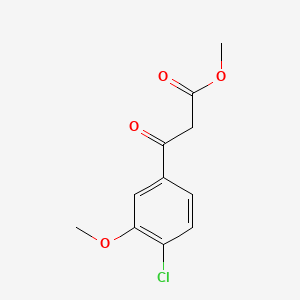
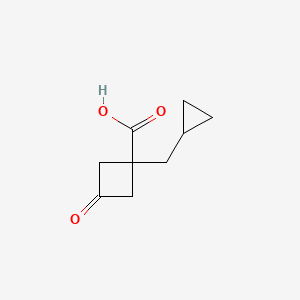
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
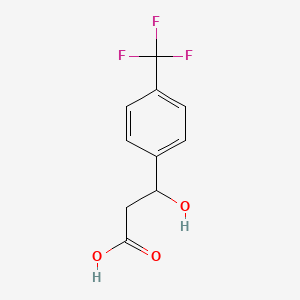
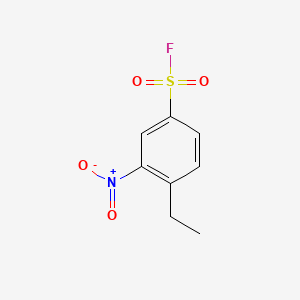
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
